Cas no 14231-41-5 (L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI))
14231-41-5 structure
Product Name:L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
Numero CAS:14231-41-5
MF:C19H24N8O5
MW:444.444462776184
CID:150940
PubChem ID:101185
Update Time:2025-04-19
L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
- 2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- 5-tetradecanolide
- 6-NONYL-3,4,5,6-TETRAHYDRO-2H-2-PYRANONE
- 6-nonyltetrahydro-2H-pyran-2-one
- 6-nonyl-tetrahydro-pyran-2-one
- FEMA 3590
- N-{4-[(2,4-diamino-5,6,7,8-tetrahydro-pteridin-6-ylmethyl)-amino]-benzoyl}-glutamic acid
- Tetradecanolactone
- tetrahydro-6-nonyl-2H-pyran-2-one
- Tetrahydroaminopterin
- Tetrahydroxyaminopterin
- (2S)-2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- 14231-41-5
- L-Glutamic acid, N-(4-(((2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl)amino)benzoyl)-
- (4-(((2,4-diamino-1,5,6,7-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid
- NSC 524120
- AKOS040754171
-
- Inchi: 1S/C19H24N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,11-12,22,24H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H5,20,21,23,26,27)/t11?,12-/m0/s1
- Chiave InChI: IQOVRBYGMACLKN-KIYNQFGBSA-N
- Sorrisi: O=C(C1C=CC(=CC=1)NCC1CNC2=C(C(N)=NC(N)=N2)N1)N[C@H](C(=O)O)CCC(=O)O
Proprietà calcolate
- Massa esatta: 444.18722
- Massa monoisotopica: 444.187
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 32
- Conta legami ruotabili: 9
- Complessità: 674
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 218Ų
Proprietà sperimentali
- Densità: 1.48
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.686
- PSA: 217.61
L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
14231-41-5 (L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso